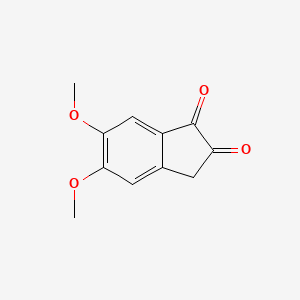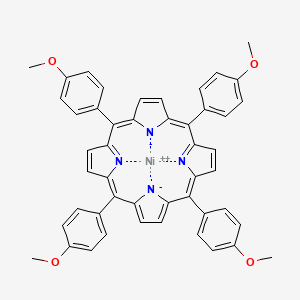
Nickel(II) tetramethoxyphenylporphyrin
Vue d'ensemble
Description
Nickel(II) tetramethoxyphenylporphyrin is a chemical compound with the molecular formula C48H36N4NiO4 and a molecular weight of 791.517 . It is used for industrial purposes .
Synthesis Analysis
The synthesis of Nickel(II) tetramethoxyphenylporphyrin involves the reaction of tetrakis(N-methylpyridium-4-yl)porphyrin with Ni2+ species in aqueous solution at 25 ±1 °C . The reaction parameters are reduced to their essential minimum for a broad set of cross-coupling reactions . The substrates were varied, but all the reactions also involved a nickel salt as a catalyst precursor .Molecular Structure Analysis
Nickel(II) tetramethoxyphenylporphyrin has a complex molecular structure. The nickel atom is located at the center of the porphyrin ring and the coordinating atoms arranged in a square plane . The additional atoms or groups coordinated to the nickel atom in nickel(II) porphyrins are called ligands .Chemical Reactions Analysis
Nickel(II) tetramethoxyphenylporphyrin is involved in a variety of chemical reactions. Nickel is soluble in dilute acids such as HCl or dilute H2SO4 to form a green color solution hexaaquanickel (II) ion ([Ni(H2O)6]2+) and hydrogen gas (H2) . When an alkali such as aqueous NaOH is added to this green color solution, a green color precipitate, Nickel hydroxide ([Ni(OH)2(H2O)4]), is formed .Physical And Chemical Properties Analysis
Nickel(II) tetramethoxyphenylporphyrin is a relatively stable compound with high thermal and chemical stability . It can be stored in a solid state or in solution without significant degradation .Applications De Recherche Scientifique
Photodynamic Therapy (PDT)
Porphyrin-based metal coordination polymers (MCPs) have garnered significant attention for their potential in phototherapy, including photodynamic therapy (PDT) . In the case of nickel(II) tetramethoxyphenylporphyrin, its self-assembly process has been studied extensively. Researchers have discovered a metastable metal–organic intermediate during self-assembly, which can convert into thermodynamically favored nanosheets. These stable nanosheets exhibit excellent photothermal conversion abilities, making them valuable as photothermal agents (PTAs) for PDT .
Photothermal Therapy (PTT)
The same stable nanosheets formed during self-assembly also serve as efficient photothermal agents. When exposed to light, they convert absorbed energy into heat, which can selectively destroy cancer cells or pathogens. This property makes nickel(II) tetramethoxyphenylporphyrin a promising candidate for photothermal therapy (PTT) .
Catalysis
Nickel(II) tetramethoxyphenylporphyrin acts as a catalyst in various oxidation and reduction reactions. Notably:
- Reduction Reactions : It catalyzes hydrogenation and electrochemical reduction reactions, demonstrating its high catalytic efficiency .
Visible-Light Photocatalysis
Nickel(II) tetramethoxyphenylporphyrin serves as a visible-light photocatalyst. Its efficient photoinduced electron transfer properties make it suitable for various applications, including energy conversion and environmental processes. Researchers have explored its behavior under different conditions, such as temperature changes and axial ligand interactions .
Hydrogen Peroxide Synthesis
When supported on mesoporous carbon nitride, nickel(II) tetramethoxyphenylporphyrin becomes an outstanding electrocatalyst for industrial hydrogen peroxide synthesis. Its selectivity, durability, and economic efficiency make it a promising candidate for large-scale applications .
Biomedical and Environmental Applications
Functionalized derivatives of nickel(II) tetramethoxyphenylporphyrin have potential applications in biomedicine and environmental remediation. For instance, modification with aminopropyltriethoxysilane (APTES) enhances its properties, allowing it to be used in drug delivery systems or environmental sensors .
Safety And Hazards
Propriétés
IUPAC Name |
nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36N4O4.Ni/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHHBQHMISDZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Ni+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36N4NiO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel(II) tetramethoxyphenylporphyrin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





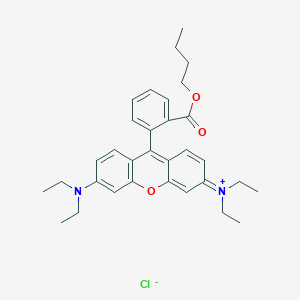

![Tris[N,N-bis(trimethylsilyl)amide]samarium(III)](/img/structure/B3068297.png)
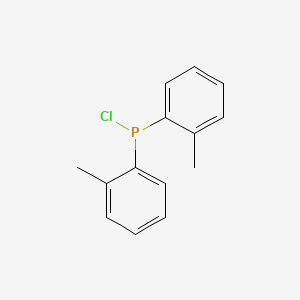
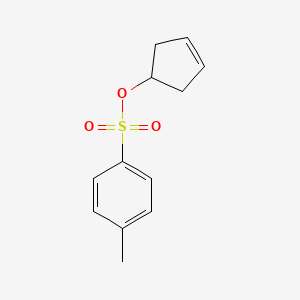

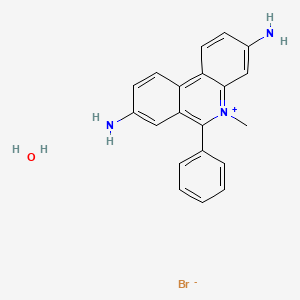
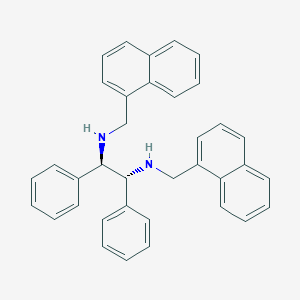
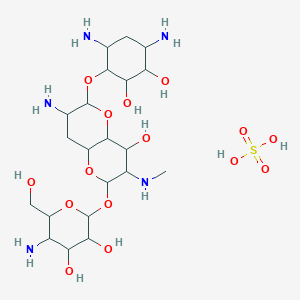

![[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine](/img/structure/B3068362.png)
